molecular formula C53H50O6 B1447140 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose CAS No. 39687-22-4

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose

Cat. No.: B1447140
CAS No.: 39687-22-4
M. Wt: 783 g/mol
InChI Key: GWEFKLSXFOMSCJ-JGXHNEAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is a complex carbohydrate derivative, often used as an intermediate in the synthesis of various glycosides and glycoconjugates. This compound plays a crucial role in the development of therapeutic agents targeting diseases such as cancer, diabetes, and cardiovascular disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose typically involves the protection of hydroxyl groups in galactopyranose. The process begins with the selective benzylation of the hydroxyl groups at positions 1, 2, 3, and 4. This is followed by the tritylation of the hydroxyl group at position 6. The reaction conditions often involve the use of benzyl chloride and trityl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions to achieve consistent product quality. The production capacity can range from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the benzyl or trityl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or trityl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce deprotected or partially protected derivatives.

Scientific Research Applications

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is extensively used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: In the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: For the development of therapeutic agents targeting cancer, diabetes, and cardiovascular diseases.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose involves its role as a protected intermediate in synthetic pathways. The benzyl and trityl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This selective protection and deprotection strategy is crucial for the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another protected carbohydrate derivative used in similar synthetic applications.

    1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-glucopyranose: A closely related compound with similar protective groups but different sugar moiety.

Uniqueness

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is unique due to its specific configuration and protective groups, which make it particularly useful in the synthesis of galactose-containing glycoconjugates. Its selective protection allows for precise modifications, making it a valuable tool in synthetic organic chemistry.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49+,50+,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEFKLSXFOMSCJ-JGXHNEAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.